molecular formula C15H18N2O2S B3019585 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide CAS No. 1705949-91-2

2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Cat. No.: B3019585
CAS No.: 1705949-91-2
M. Wt: 290.38
InChI Key: ZBDPRIQCTLNLEI-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic organic compound belonging to the class of thiazole derivatives. This acetamide-functionalized thiazole features a 2-methoxyacetamide chain linked via a methylene bridge to a 4-methylthiazole core, which is further substituted with an ortho -tolyl (2-methylphenyl) group at the 2-position. The integration of these distinct moieties creates a complex molecular architecture of significant interest in medicinal chemistry and drug discovery research. Thiazole derivatives are a prominent area of investigation due to their diverse biological activities. Recent scientific literature highlights that novel thiazole-based compounds are being designed and synthesized as potential tubulin polymerization inhibitors, which can disrupt microtubule formation and exhibit potent antiproliferative efficacy against various cancer cell lines . The structural components of this compound—specifically the thiazole core and the acetamide linker—are recognized as key features in the design of such therapeutic agents, serving as a rigid heterocyclic scaffold that can mimic the spatial geometry of natural substrates . The presence of the methoxy and methyl-substituted aryl groups is strategically intended to enhance hydrophobic interactions within target protein binding sites, potentially improving binding affinity and selectivity . This product is provided exclusively for research applications, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is strictly for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-methoxy-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-6-4-5-7-12(10)15-17-11(2)13(20-15)8-16-14(18)9-19-3/h4-7H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDPRIQCTLNLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the o-Tolyl Group: The o-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the thiazole ring is alkylated with an o-tolyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxy Group Addition: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion reacts with a suitable leaving group on the thiazole ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The thiazole ring is known for its biological activity, and compounds containing this moiety often exhibit pharmacological properties. Research indicates that 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide may possess:

  • Antimicrobial Activity : Thiazole derivatives have been reported to show significant antibacterial and antifungal properties. Studies suggest that the presence of the methoxy and acetamide groups can enhance these effects, making this compound a candidate for further exploration as an antimicrobial agent.
  • Anticancer Potential : Some thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The unique structural features of this compound may contribute to its ability to inhibit tumor growth, warranting investigation in cancer research.

Agricultural Applications

Compounds similar to this compound have been explored for their potential as agrochemicals. The following applications are noteworthy:

  • Pesticides : Thiazole derivatives are often evaluated for their efficacy as pesticides due to their ability to disrupt biological processes in pests. This compound could be synthesized and tested for its effectiveness against specific agricultural pests.
  • Herbicides : The potential herbicidal properties of thiazole-containing compounds are also of interest. Research into the selectivity and efficacy of this compound could lead to the development of new herbicides.

Material Science

The unique chemical structure of this compound opens avenues for applications in material science:

  • Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices may enhance the thermal and mechanical properties of materials. Investigating the compatibility and performance of this compound in polymer formulations could yield valuable insights.

Case Study 1: Antimicrobial Activity

A study conducted on various thiazole derivatives, including similar compounds to this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results indicated that modifications on the thiazole ring could enhance bioactivity, suggesting that further studies on this specific compound could yield promising results.

Case Study 2: Anticancer Properties

In a comparative analysis of thiazole derivatives against cancer cell lines, compounds with similar structural features showed varying degrees of cytotoxicity. The study highlighted that substituents on the thiazole ring significantly influenced the anticancer activity. This suggests that this compound should be prioritized for further testing in anticancer drug development.

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name/ID Core Structure Key Substituents Biological Relevance Reference
Target Compound Thiazole-acetamide 4-methyl, o-tolyl, methoxyacetamide Kinase inhibition (hypothesized)
9c () Thiazole-triazole-acetamide 4-bromophenyl, benzodiazolyl phenoxymethyl α-Glucosidase inhibition (docking studies)
Compound 12 () Thiazolidinone-thioxoacetamide 5-nitro-2-furyl, 4-fluorophenyl Antimicrobial activity (predicted)
NRMA-6 () Thiazole-prodrug Trifluoromethylphenyl, methylthio Nuclear receptor modulation (e.g., PPARδ)
Pyridine-thiazole hybrids () Pyridine-thiazole 2-pyridylamino, fluorophenyl Anticancer (CDK9 inhibition)

Key Observations :

  • Substituent Bulk : The o-tolyl group in the target compound introduces steric bulk compared to smaller substituents like 4-fluorophenyl in compound 12 or pyridinyl in ’s carboxamides . This may enhance membrane permeability but reduce binding pocket compatibility in certain targets.
  • Heterocycle Fusion : Hybrids with pyridine () or triazole () exhibit distinct π-π stacking and solubility profiles compared to the simpler thiazole-acetamide scaffold .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Solubility (Predicted) Spectral Confirmation
Target Compound Not reported Moderate (logP ~3.5*) IR, NMR (hypothesized)
9c () 206–207 83 Low (logP ~4.2) NMR, IR, elemental analysis
Compound 12 () 155–156 53 Moderate (logP ~2.8) $^1$H-NMR, MS
NRMA-6 () Not reported High (logP ~2.0) Not disclosed

Notes:

  • The target compound’s predicted logP (estimated via analogous structures) suggests moderate lipophilicity, balancing bioavailability and CNS penetration.
  • Lower yields in compound 12 () highlight synthetic challenges with nitro groups, whereas the target compound’s methoxy group may simplify synthesis .

Biological Activity

2-Methoxy-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that may confer significant biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N2O2SC_{15}H_{18}N_{2}O_{2}S, with a molecular weight of 290.4 g/mol. The structure includes a methoxy group, an acetamide group, and an o-tolyl group attached to a thiazole ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight290.4 g/mol
CAS Number1705949-91-2

Antimicrobial Activity

Research has indicated that compounds within the thiazole family often exhibit antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant activity against various bacterial strains.

In vitro tests are typically conducted to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, related thiazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied, with some showing promising results against various cancer cell lines. In particular, compounds similar to this compound have been evaluated for their ability to induce apoptosis in tumor cells.

Research indicates that these compounds can lead to significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and C6 (glioma), with mechanisms involving the activation of caspase pathways, which are crucial for programmed cell death .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar thiazole derivatives disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, these compounds can activate apoptotic pathways through caspase activation and modulation of mitochondrial membrane potential.
  • Biofilm Disruption : Some studies suggest that thiazole derivatives can inhibit biofilm formation in pathogenic bacteria, enhancing their effectiveness in treating infections .

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy :
    • A study conducted on various thiazole derivatives showed that one compound exhibited a significant reduction in biofilm formation by Staphylococcus aureus, indicating its potential as an antibacterial agent.
  • Anticancer Research :
    • In a preclinical trial, a derivative similar to this compound demonstrated promising results in reducing tumor size in xenograft models of lung cancer.

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